molecular formula C6H3BF5K B1593222 Potassium (2,4-difluorophenyl)trifluoroborate CAS No. 871231-41-3

Potassium (2,4-difluorophenyl)trifluoroborate

Cat. No. B1593222
CAS RN: 871231-41-3
M. Wt: 219.99 g/mol
InChI Key: HZKKNPYRMYVEOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Molecular Structure Analysis

The molecular formula of Potassium (2,4-difluorophenyl)trifluoroborate is C6H3BF5K. Its molecular weight is 219.99 g/mol.


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in organic synthesis as alternatives to boronic acids (RB(OH)2), boronate esters (RB(OR′)2), and organoboranes (R3B), particularly for Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Chemical Synthesis

Potassium (2,4-difluorophenyl)trifluoroborate and its derivatives have been widely used in chemical synthesis. Notably, potassium alkenyltrifluoroborates have been successfully utilized in Suzuki cross-coupling reactions with aryl or alkenyl halides or triflates. These reactions occur with good yields, and the trifluoroborates used are known for their stability in air and moisture, making them ideal for storage and practical use in organic synthesis (Molander & Rivero, 2002).

Material Science

In the field of material science, potassium trifluoroborate salts have shown utility. For example, the synthesis of potassium (trifluoromethyl)trifluoroborate demonstrated an improved process yielding a potentially valuable reagent, highlighting its applicability in material science and synthetic chemistry (Molander & Hoag, 2003).

Organic Chemistry

In organic chemistry, potassium trifluoroborates have been utilized for the synthesis of various compounds. One such application includes the synthesis of allyl sulfones from potassium allyltrifluoroborates, showcasing the versatility of these compounds in producing a range of chemical structures (Stikute, Lugiņina, & Turks, 2017).

Catalytic Applications

Potassium trifluoroborates have also been used in catalytic applications. For instance, they have been employed in palladium-catalyzed cross-coupling reactions to synthesize aryl and heteroaryl systems. The bench-stable nature of these reagents makes them suitable for incorporation into various chemical processes (Katz, Lapointe, & Dinsmore, 2009).

Pharmaceutical Chemistry

In pharmaceutical chemistry, while avoiding specifics on drug use and dosage, it's important to note that potassium trifluoroborate derivatives play a role in the development of pharmaceutical compounds. Their stability and reactivity make them valuable for constructing complex molecular architectures relevant to drug design.

Environmental Applications

Environmentally, potassium trifluoroborates have been explored for their potential in green chemistry applications. Their use in water as a solvent under aerobic conditions for homocoupling reactions, as demonstrated by Santos-Filho et al. (2011), indicates their suitability for eco-friendly chemical processes (Santos-Filho, Sousa, Bezerra, Menezes, & Oliveira, 2011)

Safety and Hazards

Potassium (2,4-difluorophenyl)trifluoroborate is classified as a warning substance . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

potassium;(2,4-difluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKNPYRMYVEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635704
Record name Potassium (2,4-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871231-41-3
Record name Potassium (2,4-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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